2-(2-chlorophenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
2-(2-chlorophenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper(I) ions under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the dihydrotriazole derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 2-(2-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxamide
- 2-(2-chlorophenyl)-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
2-(2-chlorophenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide is unique due to the presence of the hydroxymethyl group and the N-methyl substitution on the triazole ring
Properties
Molecular Formula |
C11H11ClN4O2 |
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Molecular Weight |
266.68 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-(hydroxymethyl)-N-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C11H11ClN4O2/c1-13-11(18)10-8(6-17)14-16(15-10)9-5-3-2-4-7(9)12/h2-5,17H,6H2,1H3,(H,13,18) |
InChI Key |
WUTGDXHESFKLFV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NN(N=C1CO)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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